molecular formula C11H15NO3 B12716897 Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- CAS No. 138668-13-0

Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel-

Cat. No.: B12716897
CAS No.: 138668-13-0
M. Wt: 209.24 g/mol
InChI Key: HHYHIAWRJCAJAW-GXSJLCMTSA-N
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Description

Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- is a complex organic compound with a unique structure that includes a benzene ring, a propanol group, and a nitroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- typically involves multiple steps, including the nitration of benzene derivatives and subsequent reduction and functionalization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment and optimized reaction conditions to ensure high purity and yield. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenepropanal or benzenepropanoic acid, while reduction can produce benzenepropanamine.

Scientific Research Applications

Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzene ring and propanol group contribute to the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzene derivatives with nitro and propanol groups, such as Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaR)-rel- and Benzenepropanol, alpha-((1S)-1-nitroethyl)-, (alphaS)-rel-.

Uniqueness

The uniqueness of Benzenepropanol, alpha-((1R)-1-nitroethyl)-, (alphaS)-rel- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

138668-13-0

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(3R,4S)-4-nitro-1-phenylpentan-3-ol

InChI

InChI=1S/C11H15NO3/c1-9(12(14)15)11(13)8-7-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3/t9-,11+/m0/s1

InChI Key

HHYHIAWRJCAJAW-GXSJLCMTSA-N

Isomeric SMILES

C[C@@H]([C@@H](CCC1=CC=CC=C1)O)[N+](=O)[O-]

Canonical SMILES

CC(C(CCC1=CC=CC=C1)O)[N+](=O)[O-]

Origin of Product

United States

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